molecular formula C15H20O B10825311 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan

Cat. No.: B10825311
M. Wt: 216.32 g/mol
InChI Key: VMDXHYHOJPKFEK-HZAVHUKASA-N
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Description

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan is a complex organic compound with the molecular formula C15H20O. It is known for its unique structure, which includes a cyclodeca[b]furan ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the cyclodeca[b]furan ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(5Z,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan

InChI

InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6+

InChI Key

VMDXHYHOJPKFEK-HZAVHUKASA-N

Isomeric SMILES

C/C/1=C/CC2=C(C/C(=C/CC1)/C)OC=C2C

Canonical SMILES

CC1=CCC2=C(CC(=CCC1)C)OC=C2C

Origin of Product

United States

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